molecular formula C17H14N2O2 B2532143 3-phenyl-1-(4-toluidino)-1H-pyrrole-2,5-dione CAS No. 271254-70-7

3-phenyl-1-(4-toluidino)-1H-pyrrole-2,5-dione

Cat. No.: B2532143
CAS No.: 271254-70-7
M. Wt: 278.311
InChI Key: WAJHSSMCJJXXER-UHFFFAOYSA-N
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Description

3-phenyl-1-(4-toluidino)-1H-pyrrole-2,5-dione is an organic compound with a complex structure that includes a pyrrole ring substituted with phenyl and toluidino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-1-(4-toluidino)-1H-pyrrole-2,5-dione typically involves the reaction of 3-phenyl-1H-pyrrole-2,5-dione with 4-toluidine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-1-(4-toluidino)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrrole ring.

    Substitution: The phenyl and toluidino groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

3-phenyl-1-(4-toluidino)-1H-pyrrole-2,5-dione has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are of interest for developing new drugs and understanding biochemical pathways.

    Industry: Used in the production of dyes, pigments, and other materials with specific properties.

Mechanism of Action

The mechanism by which 3-phenyl-1-(4-toluidino)-1H-pyrrole-2,5-dione exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to various physiological effects. The specific pathways and targets depend on the compound’s structure and the context in which it is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-phenyl-1-(4-toluidino)-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-(4-methylanilino)-3-phenylpyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-12-7-9-14(10-8-12)18-19-16(20)11-15(17(19)21)13-5-3-2-4-6-13/h2-11,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAJHSSMCJJXXER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NN2C(=O)C=C(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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